(+)-Vorozole

Catalog No.
S618285
CAS No.
129731-10-8
M.F
C16H13ClN6
M. Wt
324.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Vorozole

CAS Number

129731-10-8

Product Name

(+)-Vorozole

IUPAC Name

6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole

Molecular Formula

C16H13ClN6

Molecular Weight

324.77 g/mol

InChI

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m0/s1

InChI Key

XLMPPFTZALNBFS-INIZCTEOSA-N

SMILES

Array

Synonyms

(N-methyl-(11C))vorozole, 6-((4-chlorophenyl)-(1H-1,2,4-triazol-1-yl)methyl)-1-methyl-1H-benzotriazole, R 76713, R 83839, R 83842, R-76713, R-83839, R-83842, vorozole, vorozole, (+)-isomer

Canonical SMILES

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

Isomeric SMILES

CN1C2=C(C=CC(=C2)[C@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

The exact mass of the compound Vorozole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of benzotriazoles in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(+)-Vorozole (CAS 129731-10-8) is the active dextro-enantiomer of the non-steroidal triazole derivative vorozole, functioning as a highly potent, third-generation competitive inhibitor of the cytochrome P450 enzyme aromatase (CYP19A1). In laboratory and translational procurement, it is primarily sourced as a highly selective estrogen-suppression agent for oncology models and as the critical cold reference standard for [11C]vorozole, a premier positron emission tomography (PET) radiotracer used to map aromatase distribution in vivo. Unlike first- and second-generation inhibitors, (+)-vorozole achieves near-complete aromatase suppression without broadly disrupting adrenal steroidogenesis at standard doses, making it a highly reliable tool compound for isolating aromatase-specific pathways in neuroendocrinology and breast cancer research[1].

Substituting (+)-vorozole with racemic vorozole, earlier-generation inhibitors (like fadrozole), or even other third-generation agents (like letrozole) introduces significant experimental confounding. The aromatase-inhibiting activity of vorozole resides almost exclusively in the (+)-enantiomer; using the racemate effectively halves the active concentration while doubling the xenobiotic load, increasing the risk of off-target receptor interactions. Furthermore, while letrozole and (+)-vorozole are both potent CYP19A1 inhibitors, they exhibit divergent off-target affinities for other hepatic cytochromes. Substituting letrozole in metabolic or pharmacokinetic assays designed around vorozole will drastically alter liver accumulation profiles and clearance rates, invalidating comparative PET imaging baselines and metabolic toxicity models [1].

Enantiomer-Specific Aromatase Inhibition Potency

(+)-Vorozole is the active dextro-enantiomer, demonstrating highly potent inhibition of aromatase with an IC50 of 1.4 nM in FSH-stimulated rat granulosa cells, whereas the (-)-enantiomer lacks this targeted potency. In vivo, single oral doses as low as 0.0034 mg/kg (ED50) significantly reduce plasma estradiol levels[1].

Evidence DimensionAromatase inhibition (IC50)
Target Compound Data(+)-Vorozole: 1.4 nM
Comparator Or Baseline(-)-Vorozole and Racemate: Diluted or negligible target activity
Quantified DifferenceActivity resides exclusively in the (+)-enantiomer, requiring enantiopure procurement for precise dosing.
ConditionsFSH-stimulated rat granulosa cells and PMSG-primed female rats

Procuring the pure (+)-enantiomer is critical to ensure predictable stoichiometric binding and avoid the off-target metabolic burden introduced by the inactive (-)-enantiomer.

Hepatic Cytochrome P450 Off-Target Binding Profile

While both (+)-vorozole and letrozole are potent CYP19A1 inhibitors, (+)-vorozole displays a distinct off-target profile on liver cytochromes. (+)-Vorozole is a potent inhibitor of CYP1A1 (IC50 = 0.469 μM) and a moderate inhibitor of CYP3A4 (IC50 = 98.1 μM). In contrast, letrozole is a much weaker inhibitor of CYP1A1 (IC50 = 69.8 μM) and shows <10% inhibition of CYP3A4 even at 1 mM. This CYP3A4 interaction is the primary driver of vorozole's specific accumulation in the liver during systemic administration[1].

Evidence DimensionCYP1A1 and CYP3A4 Inhibition (IC50)
Target Compound Data(+)-Vorozole: CYP1A1 IC50 = 0.469 μM; CYP3A4 IC50 = 98.1 μM
Comparator Or BaselineLetrozole: CYP1A1 IC50 = 69.8 μM; CYP3A4 > 1 mM
Quantified Difference(+)-Vorozole is >140-fold more potent against CYP1A1 and >10-fold more potent against CYP3A4 than letrozole.
ConditionsFluorometric high-throughput screening assays on human liver cytochrome P450s

Buyers selecting an AI for in vivo studies must account for these specific hepatic interactions, as (+)-vorozole will alter CYP1A1/CYP3A4-mediated metabolism differently than letrozole.

Superior Estrogen Suppression vs. Early-Generation Inhibitors

As a third-generation non-steroidal aromatase inhibitor, (+)-vorozole achieves approximately 98% suppression of in vivo aromatization. This is a significant quantitative leap over first- and second-generation inhibitors like aminoglutethimide and fadrozole, which typically plateau at approximately 90% aromatization suppression [1].

Evidence DimensionIn vivo aromatization suppression rate
Target Compound Data(+)-Vorozole (3rd Gen): ~98% suppression
Comparator Or BaselineFadrozole / Aminoglutethimide (1st/2nd Gen): ~90% suppression
Quantified Difference(+)-Vorozole provides near-complete estrogen blockade, representing an 8% absolute increase in suppression efficacy over older agents.
ConditionsIn vivo estrogen suppression models

For procurement in oncology or endocrinology modeling, (+)-vorozole ensures a near-total estrogen-depleted baseline, which is impossible to achieve with older-generation inhibitors.

Validation as a PET Radiotracer Reference Standard

(+)-Vorozole is the definitive cold reference standard for [11C]vorozole, a radiotracer that has been extensively validated for mapping aromatase in the human brain (specifically the thalamus and amygdala) and ovaries. Studies demonstrate that[11C]vorozole provides highly specific, quantifiable 2-compartment kinetic modeling of aromatase distribution, which can be completely blocked by pretreatment with clinical doses of aromatase inhibitors. This makes the (+)-vorozole precursor and standard indispensable for neuroimaging workflows [1].

Evidence DimensionRadiotracer specificity and kinetic modeling
Target Compound Data[11C]vorozole shows high specific uptake in aromatase-rich regions (e.g., amygdala, thalamus, ovaries).
Comparator Or BaselineNon-specific tracers or unblocked baselines
Quantified DifferenceUptake is fully blockable and highly correlated with known physiological aromatase expression, unlike non-specific binding.
ConditionsIn vivo human and primate PET imaging over 90-minute scans

Radiochemistry labs must procure enantiopure (+)-vorozole to synthesize and validate[11C]vorozole for clinical and preclinical neuroendocrinology imaging.

Cold Reference Standard for PET Radiochemistry

Enantiopure (+)-vorozole is strictly required as the cold reference standard for the synthesis and quality control of [11C]vorozole. Its use ensures accurate specific activity calculations and validates the radiotracer used in neuroimaging studies mapping brain aromatase distribution in the amygdala and thalamus [1].

Hepatic CYP-Interaction and Toxicity Modeling

Because (+)-vorozole exhibits a distinct inhibitory profile on CYP1A1 and CYP3A4 compared to letrozole, it is utilized in specialized pharmacokinetic assays to model xenobiotic liver accumulation and evaluate off-target cytochrome interactions in multi-drug metabolic studies[2].

High-Stringency Estrogen Depletion Models

In preclinical breast cancer models (such as DMBA- or MNU-induced mammary carcinomas) and neuroendocrinology research, (+)-vorozole is procured to achieve >98% aromatase suppression. This provides a more complete estrogen-deprived baseline than first- or second-generation inhibitors like fadrozole, without the confounding glucocorticoid suppression seen with aminoglutethimide [3].

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

324.0890221 Da

Monoisotopic Mass

324.0890221 Da

Heavy Atom Count

23

UNII

1E2S9YXV2A

MeSH Pharmacological Classification

Aromatase Inhibitors

ATC Code

L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BG - Aromatase inhibitors
L02BG05 - Vorozole

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Other CAS

129731-10-8

Wikipedia

Vorozole

Dates

Last modified: 04-14-2024

Explore Compound Types